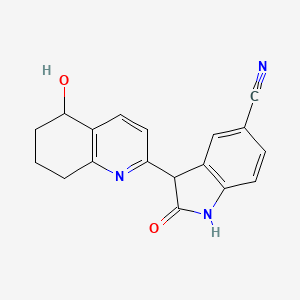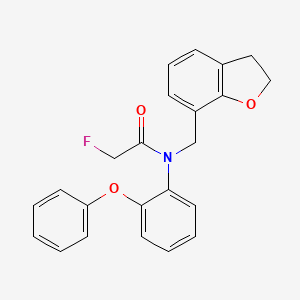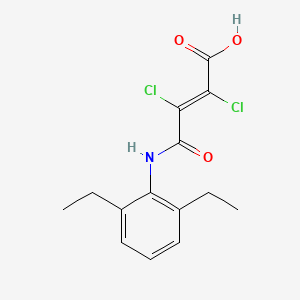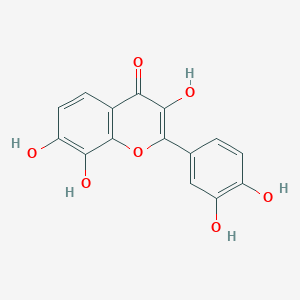![molecular formula C16H15N5O3 B10835050 N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28092474-Compound-32b is a small molecular drug with a molecular weight of 325.32. It is known for its role as an inhibitor of histone deacetylase 1 (HDAC1), a key enzyme involved in the regulation of gene expression through epigenetic mechanisms . This compound has shown potential in various therapeutic applications, particularly in the treatment of diseases such as multiple myeloma and mycosis fungoides .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID28092474-Compound-32b are not explicitly detailed in the available literature. it is known that the compound is a small molecule with a specific structure that includes a hydroxamic acid moiety, which is crucial for its inhibitory activity against HDAC1 . Industrial production methods would likely involve standard organic synthesis techniques, including the formation of the hydroxamic acid group and subsequent functionalization to achieve the desired molecular structure.
Chemical Reactions Analysis
PMID28092474-Compound-32b undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The hydroxamic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID28092474-Compound-32b has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of HDAC1 and its effects on gene expression.
Industry: The compound can be used in the development of new HDAC inhibitors for therapeutic purposes.
Mechanism of Action
PMID28092474-Compound-32b exerts its effects by inhibiting histone deacetylase 1 (HDAC1). HDAC1 is involved in the removal of acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDAC1, the compound promotes a more relaxed chromatin structure, allowing for increased gene expression . This mechanism is particularly important in the regulation of genes involved in cell cycle progression and apoptosis, making the compound a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
PMID28092474-Compound-32b can be compared with other HDAC inhibitors, such as:
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: An HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
What sets PMID28092474-Compound-32b apart is its specific inhibition of HDAC1, which may offer a more targeted therapeutic approach with potentially fewer side effects compared to broader-spectrum HDAC inhibitors .
Properties
Molecular Formula |
C16H15N5O3 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-11-18-16(24-20-11)21(14-4-2-3-9-17-14)10-12-5-7-13(8-6-12)15(22)19-23/h2-9,23H,10H2,1H3,(H,19,22) |
InChI Key |
DUVRIRNTROCZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(CC2=CC=C(C=C2)C(=O)NO)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)

![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)

![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)

![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)

![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)
![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)


